BenchChemオンラインストアへようこそ!

NSC 59984

Mutant p53 degradation p73 activation GOF inhibition

NSC 59984 is a first-in-class p53 pathway activator with an irreplaceable dual mechanism: it simultaneously drives proteasomal degradation of gain-of-function mutant p53 through the ROS-ERK2-MDM2 axis and restores wild-type p53 signaling via p73-dependent transcriptional activation. Unlike Nutlin-3 (MDM2 antagonist only), PRIMA-1MET (conformational rescue without degradation), RETRA, or CP-31398, NSC 59984 is the only tool that couples mutant p53 clearance with p73 restoration—making it indispensable for reproducible, mechanism-specific studies in colorectal cancer (HT29, SW480, DLD-1), radiosensitization, and metastasis models. Substitution invalidates key readouts including p53 degradation kinetics, apoptosis, and in vivo tumor suppression.

Molecular Formula C12H15N3O4
Molecular Weight 265.3
CAS No. 2643927-71-1
Cat. No. B6267759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 59984
CAS2643927-71-1
Molecular FormulaC12H15N3O4
Molecular Weight265.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC 59984 (CAS 2643927-71-1) Product Specification and Baseline Profile


NSC 59984 (also cataloged as NSC59984, CAS 803647-40-7) is a synthetic small molecule with the molecular formula C12H15N3O4 and a molecular weight of 265.27 g/mol . It functions as a p53 pathway activator with a unique dual mechanism: it simultaneously induces the degradation of gain-of-function (GOF) mutant p53 protein via the MDM2-ubiquitin-proteasome axis and restores wild-type p53 signaling through p73-dependent transcriptional activation [1]. This compound has been extensively characterized in mutant p53-expressing colorectal cancer models and demonstrates selective cytotoxicity toward cancer cells while exhibiting minimal toxicity to normal cells [2].

NSC 59984 Procurement Rationale: Why Generic p53 Activators Cannot Substitute


Substituting NSC 59984 with generic p53-modulating agents such as Nutlin-3, PRIMA-1MET (APR-246), RETRA, or CP-31398 is scientifically unsound due to fundamental mechanistic divergence. While Nutlin-3 stabilizes wild-type p53 via MDM2 antagonism but fails to address mutant p53 degradation, and PRIMA-1MET restores mutant p53 conformation without inducing its proteasomal clearance [1], NSC 59984 uniquely couples mutant p53 degradation with p73-mediated pathway restoration [2]. Furthermore, its efficacy is contingent upon the specific ROS-ERK2-MDM2 signaling axis, a vulnerability not exploited by other compounds in this class [3]. Consequently, experimental outcomes—including cell viability, apoptosis induction, and in vivo tumor suppression—are non-interchangeable, necessitating compound-specific procurement for reproducible research.

NSC 59984 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


NSC 59984 Dual Mechanism: Concurrent Mutant p53 Degradation and p73 Activation

NSC 59984 is differentiated by its dual mechanism of action, which is not observed in comparator compounds. In HT29 colorectal cancer cells (p53 R273H mutant), treatment with 4 μM NSC 59984 for 24 hours reduced mutant p53 protein levels by 78% compared to control, an effect reversed by the proteasome inhibitor MG132 (10 μM), confirming ubiquitin-proteasome-dependent degradation [1]. Simultaneously, NSC 59984 increased p73 protein expression by 2.5-fold, leading to 3.2-fold upregulation of p21 and 4.8-fold elevation of cleaved caspase-3, culminating in apoptosis induction from 4.2% (control) to 38.6% (2 μM, 48 h) [1]. In contrast, Nutlin-3 (5 μM, 16 h) did not reduce mutant p53 levels in SW480 cells, and PRIMA-1MET restores mutant p53 conformation without inducing its degradation [2]. RETRA activates p73-dependent transcription but does not promote mutant p53 clearance [3]. This dual functionality enables more complete abrogation of mutant p53 GOF.

Mutant p53 degradation p73 activation GOF inhibition

NSC 59984 Enhanced Efficacy in p53 R248W Hotspot Mutation Esophageal Adenocarcinoma

NSC 59984 exhibits significantly enhanced activity in cancer cells harboring the p53 R248W DNA-contact hotspot mutation, a differentiation not reported for PRIMA-1MET or CP-31398 in the same context. In esophageal adenocarcinoma (EAC) models, NSC 59984 treatment reactivated p53 transcriptional regulation and induced mitochondrial intrinsic apoptosis with substantially greater efficacy in cells expressing p53 R248W compared to other p53 mutations or wild-type p53 [1]. Specifically, NSC 59984 increased reactive oxygen species (ROS) production and decreased glutathione levels in a p53-dependent manner, with effects enhanced by buthionine sulfoximine and inhibited by N-acetyl cysteine, demonstrating mutation-specific metabolic reprogramming [1]. This p53 R248W-selective activity is not documented for APR-246, which acts through covalent modification of cysteine residues in the p53 core domain, nor for CP-31398, which stabilizes p53 conformation non-selectively [2].

p53 R248W mutation Esophageal adenocarcinoma Mutation-specific activity

NSC 59984 Potent Anti-Migratory and Anti-Invasive Activity Not Shared by MDM2 Antagonists

NSC 59984 demonstrates significant inhibition of cancer cell migration and invasion, a functional attribute not reported for MDM2 antagonists like Nutlin-3. In scratch assays and Boyden chamber assays using multiple cancer cell lines, NSC 59984 treatment partially attenuated cell migration in a p73-dependent manner, as knockdown of p73 partially blocked this effect [1]. Additionally, gelatin degradation assays confirmed that NSC 59984 inhibits cancer cell invasion. Crucially, in vivo xenograft studies showed that NSC 59984 decreased tumor invasion compared to DMSO-treated control tumors [1]. The effect was also partially dependent on ERK1/2 pathway signaling, as U0126 treatment partially inhibited the anti-migratory effect [1]. This anti-metastatic potential distinguishes NSC 59984 from compounds that solely stabilize wild-type p53 or restore mutant p53 conformation without impacting cellular motility pathways.

Cancer cell migration Invasion inhibition Metastasis

NSC 59984 Synergistic Radiosensitization Independent of Wild-Type p53 Status

NSC 59984 acts as a radiosensitizer in mutant p53-expressing colorectal cancer cells through a mechanism dependent on ERK2 and DNA damage response (DDR) pathways but independent of wild-type p53 status [1]. Combined treatment of NSC 59984 with radiation significantly reduced colony formation in mutant p53-expressing colorectal cancer cells in a dose-dependent manner, whereas radiation alone or NSC 59984 alone produced lesser effects [1]. This radiosensitization is not observed with Nutlin-3, which requires wild-type p53 for its radiosensitizing effects, nor is it a reported property of PRIMA-1MET or RETRA. The p53-independent radiosensitization mechanism may involve NSC 59984's effects on the ERK2 pathway and DDR signaling, providing a therapeutic window for p53-mutant tumors that are typically radioresistant.

Radiosensitizer ERK2 pathway DNA damage response

NSC 59984 High-Value Application Scenarios for Scientific Research and Procurement


Mutant p53 Degradation and p73 Activation Studies in Colorectal Cancer

NSC 59984 is optimally deployed in studies requiring simultaneous quantification of mutant p53 degradation and p73-dependent transcriptional restoration. Based on the quantitative evidence that 4 μM NSC 59984 reduces mutant p53 by 78% while increasing p73 2.5-fold in HT29 cells [1], researchers can use this compound to dissect the relative contributions of p53 clearance versus p73 activation to phenotypic outcomes. Standard protocols involve 24-48 hour treatment at 2-10 μM in mutant p53-expressing colorectal cancer lines (HT29, SW480, DLD-1), with validation via Western blot for p53, p73, p21, and cleaved caspase-3, plus proteasome inhibitor controls (MG132) to confirm degradation mechanism.

Esophageal Adenocarcinoma Research Targeting p53 R248W Hotspot Mutations

Given the evidence of enhanced NSC 59984 activity in p53 R248W mutant esophageal adenocarcinoma cells [1], this compound is specifically indicated for studies investigating mutation-specific therapeutic vulnerabilities. Experimental designs should incorporate isogenic cell lines expressing different p53 variants (R248W, R273H, wild-type, null) to quantify differential responses. Key readouts include p53 transcriptional activity, mitochondrial apoptosis markers, ROS production, glutathione levels, and metabolic flux through the pentose phosphate pathway versus glycolysis, as demonstrated in the 2023 Front Oncol study [1].

Cancer Cell Migration and Invasion Inhibition Assays

For metastasis-focused research, NSC 59984 provides a validated tool for assessing p73- and ERK2-dependent inhibition of cell motility. Recommended protocols include scratch wound healing assays and Boyden chamber migration assays following 24-48 hour NSC 59984 treatment (concentrations optimized per cell line), with essential controls including p73 siRNA knockdown and ERK pathway inhibition (U0126) to confirm mechanism specificity [1]. In vivo invasion studies using xenograft models with histological assessment of tumor margins provide translational validation, as NSC 59984 has been shown to decrease tumor invasion compared to vehicle controls [1].

Combination Radiotherapy Studies in p53-Mutant Tumor Models

NSC 59984 should be prioritized for radiosensitization experiments in p53-mutant cancer models, where conventional p53 activators like Nutlin-3 are ineffective. Optimal protocols involve pre-treatment with NSC 59984 (dose range 5-20 μM) for 4-24 hours prior to ionizing radiation (2-8 Gy), followed by clonogenic survival assays [1]. Mechanistic validation should include assessment of ERK2 phosphorylation status and DNA damage response markers (γH2AX, 53BP1 foci). This application is particularly relevant for colorectal and potentially other solid tumor models harboring p53 mutations, which comprise over 50% of human cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC 59984

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.